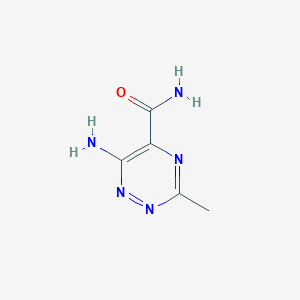
2,5-Dimethyl-4-nitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-nitropyridin-3-ol is a chemical compound belonging to the class of nitropyridines. Nitropyridines are derivatives of pyridine, a basic heterocyclic organic compound. The presence of nitro and hydroxyl groups in the pyridine ring makes this compound an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitropyridin-3-ol typically involves nitration and subsequent functional group modifications. One common method involves the nitration of 2,5-dimethylpyridine using nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction conditions, minimizing the risk of side reactions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethyl-4-nitropyridin-3-one.
Reduction: Formation of 2,5-dimethyl-4-aminopyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-nitropyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-nitropyridin-3-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the methyl groups present in 2,5-Dimethyl-4-nitropyridin-3-ol.
4-Nitropyridine: Similar nitro group positioning but lacks the hydroxyl group.
2,5-Dimethylpyridine: Lacks the nitro and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
64031-12-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitropyridin-3-ol |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-5(2)7(10)6(4)9(11)12/h3,10H,1-2H3 |
InChI Key |
YZYDAEMYXSUDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
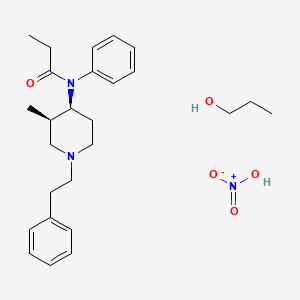
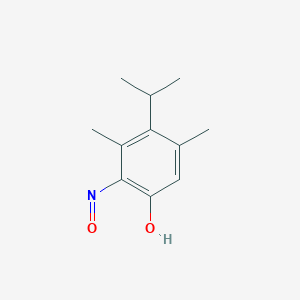
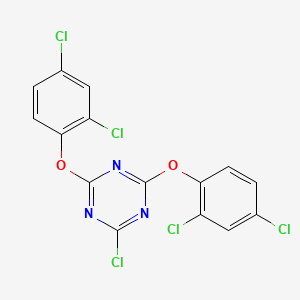
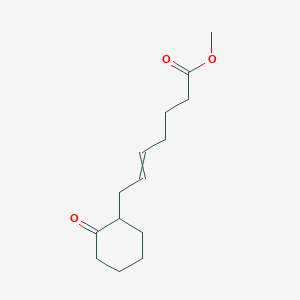


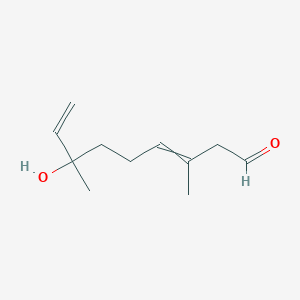

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
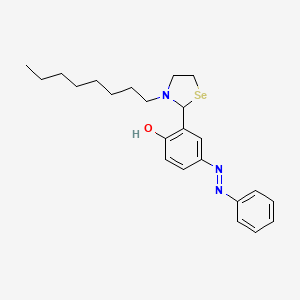
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)
